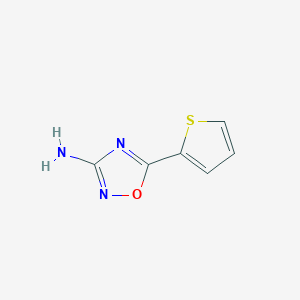

5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine

Description

Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of medicinal chemistry. ijnrd.orgnumberanalytics.com Statistically, more than 85% of all biologically active chemical entities contain a heterocycle, a fact that underscores their central role in modern drug design. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules. nih.govjmchemsci.com

The utility of heterocyclic scaffolds in drug design is multifaceted. They provide a framework that can be readily modified, allowing chemists to fine-tune properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This optimization is crucial for improving a drug candidate's Absorption, Distribution, Metabolism, and Excretion/Toxicity (ADME/Tox) profile. nih.gov The versatility of these compounds has led to their application across a vast spectrum of therapeutic areas, including the development of anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant agents. ijnrd.org

Role of Oxadiazoles (B1248032) as Privileged Scaffolds in Drug Discovery and Development

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov They exist in four isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.gov The oxadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov Molecules incorporating this ring system have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, antifungal, and analgesic properties. mdpi.comresearchgate.netnih.gov Their structural features and metabolic stability make them attractive components in the design of new therapeutic agents. researchgate.net

The 1,2,4-oxadiazole isomer has garnered significant attention for its unique properties and applications. A key feature of this heterocycle is its role as a bioisostere for ester and amide functionalities. acs.orgnih.gov Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar chemical and physical properties, is a vital strategy for lead optimization. scispace.com The 1,2,4-oxadiazole ring is particularly useful as an amide or ester mimetic because it is resistant to hydrolysis by metabolic enzymes, which can enhance the pharmacokinetic profile of a drug candidate. nih.govmdpi.comresearchgate.net

Beyond its bioisosteric utility, the 1,2,4-oxadiazole ring is a pharmacophore in its own right, with derivatives exhibiting a wide spectrum of biological activities. nih.govchim.it

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govnih.govresearchgate.net |

| Anti-inflammatory | nih.govnih.govresearchgate.net |

| Antiviral | nih.gov |

| Antibacterial | nih.govresearchgate.net |

| Antifungal | nih.govresearchgate.net |

| Analgesic | nih.gov |

| Anticonvulsant | nih.gov |

| Antiparasitic | nih.gov |

| Anti-Alzheimer | nih.govresearchgate.net |

The choice of an oxadiazole isomer can have a profound impact on the properties of a molecule. A systematic comparison between 1,2,4- and 1,3,4-oxadiazole isomers has revealed significant differences in their physicochemical profiles. acs.org These differences can be attributed to their distinct electronic charge distributions and dipole moments. acs.org Generally, the 1,3,4-oxadiazole isomer is favored for exhibiting properties often considered more desirable in drug candidates. acs.org

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Reference |

|---|---|---|---|

| Lipophilicity (log D) | Higher | Lower (by ~1 order of magnitude) | acs.org |

| Metabolic Stability | Lower | Higher | acs.org |

| hERG Inhibition | Higher Potential | Lower Potential | acs.org |

| Aqueous Solubility | Lower | Higher | acs.org |

Despite the generally favorable profile of the 1,3,4-isomer, the 1,2,4-oxadiazole remains a valuable and widely explored scaffold due to its specific bioisosteric capabilities and its proven role in a multitude of biologically active compounds. nih.gov

Thiophene (B33073) Moiety as a Key Pharmacophore in Bioactive Molecules

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is considered a privileged pharmacophore in medicinal chemistry. nih.govrsc.org Its significance is highlighted by its presence in numerous commercially available drugs and its high ranking among heterocycles found in small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov The thiophene ring is not only a versatile scaffold for synthetic modification but also serves as an important bioisosteric replacement for other functionalities, such as a phenyl ring, in drug candidates. nih.govresearchgate.net This substitution can alter the molecule's metabolic profile and receptor-binding interactions.

The thiophene nucleus is associated with a broad spectrum of pharmacological and biological activities. scispace.com

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | researchgate.netscispace.com |

| Anticancer | researchgate.netscispace.com |

| Antimicrobial | researchgate.netscispace.com |

| Antiviral | researchgate.net |

| Anticonvulsant | researchgate.net |

| Antifungal | researchgate.netscispace.com |

| Antioxidant | researchgate.netscispace.com |

| Antidiabetic | researchgate.net |

| Analgesic | researchgate.net |

Contextualization of 5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine within the Landscape of Oxadiazole and Thiophene Research

The design of this compound is a logical extension of the principles of medicinal chemistry, which involves combining validated pharmacophores to explore new chemical space and identify novel biological activities. nih.gov The fusion of a thiophene ring with a 1,2,4-oxadiazole core brings together two moieties with well-documented and diverse therapeutic relevance.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-8-5(10-9-6)4-2-1-3-11-4/h1-3H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBIEXMLZABNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Thiophen 2 Yl 1,2,4 Oxadiazol 3 Amine and Analogues

Conventional Synthetic Routes to 1,2,4-Oxadiazole (B8745197) Core Structures

Traditional methods for constructing the 1,2,4-oxadiazole ring are well-established and typically fall into two main categories: the cyclization of amidoxime (B1450833) derivatives and 1,3-dipolar cycloaddition reactions.

The most common and widely applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid derivative. nih.govnih.gov This process is generally a two-step sequence involving the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the final 1,2,4-oxadiazole ring. nih.govtandfonline.comnih.gov This synthetic strategy can be classified as a [4+1] approach, where four atoms of the resulting ring are contributed by the amidoxime and one atom is from the carboxylic acid derivative. chim.it

The activation of the carboxylic acid is crucial for the initial acylation step. Various activated forms are used, including acyl chlorides, anhydrides, and esters. nih.govnih.gov The subsequent cyclization of the O-acylamidoxime intermediate is often promoted by heat or by using a base. tandfonline.comclockss.org A range of bases has been employed for this purpose, such as sodium hydride (NaH), sodium ethoxide (NaOEt), pyridine (B92270), and tetrabutylammonium (B224687) fluoride (B91410) (TBAF). tandfonline.comnih.govclockss.org

| Carboxylic Acid Derivative | Typical Reagents/Conditions for Cyclization | Reference |

|---|---|---|

| Acyl Chlorides | Pyridine, heat; TBAF | nih.govclockss.org |

| Carboxylic Acids | Coupling reagents (EDC, DCC, CDI), then heat or base | chim.it |

| Esters | Base (e.g., NaOEt), heat | clockss.org |

| Anhydrides | Heat or base catalysis | nih.gov |

Another classical route to the 1,2,4-oxadiazole scaffold is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. nih.govresearchgate.net This reaction is categorized as a [3+2] cycloaddition, where the three atoms of the nitrile oxide dipole react with the two atoms of the nitrile's cyano group to form the five-membered heterocyclic ring. chim.itrjptonline.org

Nitrile oxides are highly reactive intermediates and are typically generated in situ to prevent their rapid dimerization into furoxans (1,2,5-oxadiazole-2-oxides). nih.govchem-station.com Common precursors for nitrile oxides include aldoximes (via oxidation), hydroximoyl halides, and α-nitroketones. chem-station.comorganic-chemistry.org While this method is effective, its application can be limited by the reactivity of the nitrile dipolarophile and the potential for side reactions. nih.gov To overcome the low reactivity of the carbon-nitrogen triple bond in some nitriles, catalytic systems, such as those involving platinum(IV), have been developed to facilitate the cycloaddition under milder conditions. nih.gov

Modernized and Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. researchgate.net These modernized approaches, often aligned with the principles of green chemistry, aim to reduce reaction times, minimize waste, and avoid harsh reaction conditions. nih.govmdpi.com

One-pot syntheses are highly advantageous as they reduce the number of operational steps and avoid the isolation of intermediates, leading to higher efficiency and less waste. nih.gov Several one-pot procedures for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles have been reported.

These methods often start from readily available materials like nitriles. For example, a one-pot reaction between a nitrile, hydroxylamine (B1172632), and Meldrum's acid under microwave irradiation and solvent-free conditions can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another approach involves the reaction of nitriles with hydroxylamine hydrochloride, followed by reaction with acid chlorides, mediated by potassium phosphate (B84403) (K3PO4), without the need to isolate the amidoxime intermediate. tandfonline.com Furthermore, solvent-free, one-pot methods using potassium fluoride on a solid support have proven effective for the synthesis of 1,2,4-oxadiazoles directly from nitriles. tandfonline.comresearchgate.net

| Starting Materials | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Nitriles, Hydroxylamine, Meldrum's acids | Microwave irradiation, solvent-free | Good to excellent yields | organic-chemistry.org |

| Nitriles, Hydroxylamine hydrochloride, Acid chlorides | K3PO4, DMF, 90-110°C | Good overall yield, broad scope | tandfonline.com |

| Nitriles, Hydroxylamine hydrochloride | Potassium fluoride (KF), solvent-free, heat | Simple process, excellent yields, aqueous workup | tandfonline.comresearchgate.net |

| Amidines, Methylarenes | Copper-catalysis, mild conditions | Oxidative cyclization, moderate to good yields | nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and increased product purity. nih.govwjarr.comnih.gov This technology has been successfully applied to the synthesis of 1,2,4-oxadiazoles and related heterocycles. clockss.orgresearchgate.net

The synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides can be performed efficiently under solvent-free conditions using microwave irradiation. clockss.org This method provides a rapid and high-yielding route to the target compounds. clockss.org The combination of polymer-assisted solution-phase (PASP) synthesis with microwave heating further enhances efficiency. acs.org Using polymer-supported reagents allows for the reaction to be driven to completion with excess reagents, which can then be easily removed by simple filtration, streamlining the purification process. acs.org This combination has been shown to produce 1,2,4-oxadiazoles from a variety of carboxylic acids and amidoximes in high yield and purity in an expeditious manner. acs.org

Catalytic Systems and Reaction Conditions for Enhanced Efficiency

The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and environmental footprint of chemical syntheses. nih.gov Several catalytic approaches have been reported to enhance the synthesis of the 1,2,4-oxadiazole ring.

Graphene oxide (GO) has been utilized as an inexpensive, metal-free, and environmentally benign heterogeneous catalyst. nih.gov It exhibits dual catalytic activity, acting as both a solid acid and an oxidizing agent, which facilitates the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov Its heterogeneous nature allows for easy separation and recycling. nih.gov

A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) has been shown to be a mild and efficient catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Simple and inexpensive inorganic bases have also been employed to promote these reactions. Potassium phosphate (K3PO4) is an efficient reagent for the one-pot synthesis from nitriles and acid chlorides, tandfonline.com while potassium fluoride (KF) has been used as both a catalyst and a solid support in solvent-free conditions. tandfonline.com In addition to these, tetrabutylammonium fluoride (TBAF) is an effective catalyst for the final cyclodehydration step of O-acylamidoxime intermediates. nih.govclockss.org

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Graphene Oxide (GO) | One-pot synthesis from amidoximes and aldehydes | Metal-free, heterogeneous, recyclable, dual-role catalyst | nih.gov |

| PTSA-ZnCl2 | Synthesis from amidoximes and nitriles | Efficient and mild conditions | organic-chemistry.org |

| Potassium Phosphate (K3PO4) | One-pot synthesis from nitriles and acid chlorides | Cheap, strong, and efficient reagent | tandfonline.com |

| Potassium Fluoride (KF) | One-pot synthesis from nitriles | Solvent-free conditions, acts as catalyst and solid support | tandfonline.com |

| Tetrabutylammonium Fluoride (TBAF) | Cyclodehydration of O-acylamidoximes | Catalytic, improves efficacy | nih.govclockss.org |

Introduction of the Thiophene (B33073) Moiety into the Oxadiazole Scaffold

The incorporation of a thiophene ring at the 5-position of the 1,2,4-oxadiazole scaffold is a critical step in the synthesis of the target compound. This is typically achieved by utilizing a thiophene-containing precursor that undergoes cyclization to form the heterocyclic oxadiazole ring. One of the most prevalent methods involves the reaction of a thiophene-derived nitrile or carboxylic acid derivative with a suitable reagent to build the oxadiazole system.

A common strategy begins with thiophene-2-carbonitrile. This starting material can react with hydroxylamine to form thiophene-2-carboxamidoxime. The resulting amidoxime is a key intermediate which can then be acylated and cyclized, or directly reacted with an acylating agent that will form the C5 of the oxadiazole ring.

Alternatively, thiophene-2-carboxylic acid or its derivatives, such as acyl chlorides or esters, serve as valuable starting points. For instance, thiophene-2-carbonyl chloride can react with an amino-substituted precursor, which upon subsequent cyclization, yields the desired 5-thienyl-1,2,4-oxadiazole. Another established route is the 1,3-dipolar cycloaddition between a nitrile oxide derived from a thiophene aldehyde and a nitrile. nih.gov

A specific example involves the cyclization of N-(2-thenoyl)-N'-aroylhydrazine in the presence of a dehydrating agent like phosphorus oxychloride to yield 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles, a structurally related isomer. farmaciajournal.com While this produces the 1,3,4-oxadiazole (B1194373), similar principles of using a thiophene-based hydrazide can be adapted for the synthesis of 1,2,4-oxadiazole isomers. The synthesis of thiophene-containing 1,3,4-thiadiazoles has also been reported through the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride. nih.gov

The following table summarizes key starting materials for incorporating the thiophene moiety.

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

| Thiophene-2-carbonitrile | Hydroxylamine | Thiophene-2-carboxamidoxime | nih.gov |

| Thiophene-2-carboxylic acid | Activating agents, Amidoximes | 5-(Thiophen-2-yl)-1,2,4-oxadiazole derivatives | nih.gov |

| Thiophene-2-carbaldehyde oxime | Dehydrating agent (e.g., NCS), Nitrile | 5-(Thiophen-2-yl)-1,2,4-oxadiazole derivatives | nih.gov |

| Thiophene-2-carbohydrazide | Isothiocyanates, NaOH(aq) | 4-Aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |

| N-(2-thenoyl)-N'-aroylhydrazine | Phosphorus oxychloride | 2-(Thiophen-2-yl)-5-aryl-1,3,4-oxadiazole | farmaciajournal.com |

Strategies for Introducing Amino Functionality in 1,2,4-Oxadiazole Derivatives

The introduction of an amino group at the 3-position of the 1,2,4-oxadiazole ring is a defining feature of the target molecule. Several synthetic strategies have been developed to achieve this functionalization.

One direct approach involves the cyclization of N-acylguanidines. An oxidative cyclization using reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) can facilitate the formation of the N-O bond required for the oxadiazole ring, directly yielding 3-amino-1,2,4-oxadiazole derivatives. mdpi.com This method is advantageous as it constructs the aminated ring in a single, efficient step.

Another prominent method starts with cyanogen (B1215507) bromide or a similar cyano-group-transfer reagent. This can react with an amidoxime, such as the previously mentioned thiophene-2-carboxamidoxime, to form the 3-amino-5-(thiophen-2-yl)-1,2,4-oxadiazole. In this reaction, the amidoxime nitrogen attacks the cyano group, followed by an intramolecular cyclization that expels a leaving group.

Furthermore, the amino group can be introduced via nucleophilic substitution of a suitable leaving group at the 3-position of the oxadiazole ring. For example, a 3-chloro or 3-methylthio substituted 1,2,4-oxadiazole can be treated with ammonia (B1221849) or a protected form of ammonia to yield the corresponding 3-amino derivative.

The table below outlines various methods for introducing the amino functionality.

| Precursor Type | Reagent(s) | Product Type | Reference |

| N-Acylguanidines | (Diacetoxyiodo)benzene (PIDA) | 3-Amino-1,2,4-oxadiazoles | mdpi.com |

| Amidoxime | Cyanogen bromide | 3-Amino-1,2,4-oxadiazoles | General Knowledge |

| 3-Halo-1,2,4-oxadiazole | Ammonia / Amines | 3-Amino-1,2,4-oxadiazoles | General Knowledge |

| N-acyl amidines | N-Bromosuccinimide (NBS) | Substituted 1,2,4-oxadiazoles | mdpi.com |

By combining the methodologies from both sections, a convergent synthesis for 5-(thiophen-2-yl)-1,2,4-oxadiazol-3-amine can be devised. A plausible route would involve the initial synthesis of thiophene-2-carboxamidoxime from thiophene-2-carbonitrile, followed by its reaction with cyanogen bromide to directly afford the final product.

Structure Activity Relationship Sar Studies for 5 Thiophen 2 Yl 1,2,4 Oxadiazol 3 Amine and Analogues

Elucidation of Key Pharmacophoric Requirements for Observed Biological Activities

The fundamental pharmacophore of 5-(thiophen-2-yl)-1,2,4-oxadiazol-3-amine and its analogues is built upon a central 1,2,4-oxadiazole (B8745197) ring, which acts as a key scaffold. This heterocyclic system is often employed in medicinal chemistry as a bioisosteric replacement for amide and ester groups, offering improved metabolic stability. nih.gov The arrangement of the thiophene (B33073) ring at the C5 position and the amino group at the C3 position of the oxadiazole ring establishes a specific spatial orientation of functional groups that is critical for molecular recognition by biological targets.

Key pharmacophoric features identified from various studies on related compounds include:

A Hydrogen Bond Donor/Acceptor System: The 3-amino group, along with the nitrogen atoms of the oxadiazole ring, can participate in hydrogen bonding interactions with receptor sites. nih.gov

An Aromatic/Heteroaromatic Moiety: The thiophene ring at the C5 position provides a necessary lipophilic and aromatic character, which can engage in van der Waals, pi-pi stacking, or hydrophobic interactions.

A Rigid Scaffold: The 1,2,4-oxadiazole ring provides a rigid linker between the amino and thiophene functionalities, ensuring a defined orientation of these key interacting groups.

Pharmacophore models developed for broader classes of 1,3,4-oxadiazole (B1194373) derivatives have highlighted the importance of hydrogen bond acceptors, hydrogen bond donors, and ring aromatic features as determinants of activity. tandfonline.com While specific models for this compound are not extensively reported, these general principles are likely applicable.

Impact of Substituent Variation at Different Positions on Potency and Selectivity

The potency and selectivity of compounds based on the this compound scaffold can be finely tuned by introducing various substituents at different positions on the oxadiazole and thiophene rings, as well as by modifying the amino functionality.

The substitution pattern on the 1,2,4-oxadiazole ring is a critical determinant of biological activity. The C3 and C5 positions are susceptible to nucleophilic attack, making them common sites for introducing chemical diversity. nih.gov

Studies on 3-aryl-5-aryl-1,2,4-oxadiazoles have demonstrated that the nature of the substituent at both positions significantly influences activity. For instance, in a series of apoptosis inducers, a substituted five-membered ring at the 5-position was found to be important for activity. nih.govresearchgate.net While the parent compound of interest has an amino group at C3, replacement of this with aryl groups has been explored in other series. The electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced through its C5 position than its C3 position. nih.gov

| Compound Analogue | Modification | Impact on Activity | Reference |

| 3-Aryl-5-aryl-1,2,4-oxadiazole | Replacement of the 3-amino group with an aryl group | Can lead to potent biological activity, such as apoptosis induction. | nih.govresearchgate.net |

| 5-(Substituted-aryl)-1,2,4-oxadiazole | Variation of substituents on the C5-aryl ring | Potency is sensitive to the nature and position of substituents. | nih.gov |

This table presents data from related 1,2,4-oxadiazole analogues to infer potential SAR trends for the compound of interest.

The thiophene ring at the C5 position of the oxadiazole is another key area for structural modification. Substituents on the thiophene ring can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby affecting its interaction with biological targets.

In a notable example, the compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as a potent apoptosis inducer. nih.govresearchgate.net This highlights that substitution on the thiophene ring, in this case with a chlorine atom at the 3-position, is well-tolerated and can even be beneficial for activity. This suggests that exploring various substituents, such as halogens, alkyl, and alkoxy groups, at different positions of the thiophene ring could lead to analogues with improved potency.

| Compound Analogue | Thiophene Substitution | Observed Activity | Reference |

| 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | 3-Chloro | Potent apoptosis inducer | nih.govresearchgate.net |

This table presents data from a closely related analogue to infer potential SAR trends for the compound of interest.

The 3-amino group is a crucial functional group that can significantly influence the biological activity of this compound. This primary amine can act as a hydrogen bond donor, which is often a key interaction in ligand-receptor binding. Modification of this amino group, for instance, through acylation or alkylation, can alter its hydrogen bonding capacity, basicity, and steric bulk, leading to changes in biological activity.

In studies of related 5-aminoisoxazoles, an unsubstituted 5-amino group was found to be essential for potent antiproliferative activity. nih.gov This suggests that the primary amine in the 3-amino-1,2,4-oxadiazole series may also be critical. However, in other classes of compounds, such as 5-aryl-1,3,4-oxadiazol-2-amines, monosubstitution of the amino group has been explored. nih.gov

| Modification of Amino Group | Potential Impact | Rationale |

| Acylation | Decreased activity | Loss of hydrogen bond donor capability and increased steric hindrance. |

| Mono-alkylation | Variable | May maintain some hydrogen bonding and could explore additional binding pockets. |

| Di-alkylation | Likely decreased activity | Complete loss of hydrogen bond donating ability and significant steric bulk. |

This table outlines potential SAR trends for the amino functionality based on general medicinal chemistry principles and findings from related heterocyclic compounds.

Regioisomeric Considerations in Oxadiazole SAR (1,2,4- vs 1,3,4-Oxadiazoles)

The regioisomeric placement of the nitrogen and oxygen atoms within the oxadiazole ring has a profound impact on the electronic distribution, stability, and three-dimensional shape of the molecule, which in turn affects its biological activity. The 1,2,4- and 1,3,4-oxadiazole isomers are the most studied due to their greater stability and significant pharmacological properties. nih.gov

The 1,2,4-oxadiazole ring is generally stable, but it can undergo rearrangements under certain conditions, such as photochemical reactions. chim.it In contrast, the 1,3,4-oxadiazole isomer is also thermally stable. nih.gov From a biological perspective, these two isomers can be considered as bioisosteres, but their distinct electronic and steric properties often lead to differences in activity. For instance, in some series of compounds, the 1,3,4-oxadiazole analogue may exhibit a different potency or selectivity profile compared to the 1,2,4-oxadiazole counterpart. A comparative study of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are also bioisosteric, has shown that while they can have similar biological properties, their synthesis and reactivity can differ. mdpi.com

Conformational Analysis and Identification of Molecular Recognition Elements

The three-dimensional conformation of this compound is a key factor in its interaction with biological targets. The relative orientation of the thiophene and oxadiazole rings is determined by the rotational barrier around the single bond connecting them. Computational studies on related 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been used to determine conformational flexibility by calculating the molecular energy profile with respect to the torsion angle between the two rings. dergipark.org.tr Similar analyses would be crucial for understanding the preferred conformation of this compound in a biological environment.

Molecular recognition is driven by the specific interactions between the ligand and its receptor. For the title compound, the key molecular recognition elements are likely to be:

Hydrogen Bonding: The 3-amino group as a hydrogen bond donor and the nitrogen atoms of the oxadiazole ring as hydrogen bond acceptors.

Aromatic Interactions: The thiophene ring can participate in pi-pi stacking or hydrophobic interactions with aromatic residues in a binding pocket.

Molecular docking studies on related 1,3,4-oxadiazole derivatives have been used to predict binding modes and identify key interactions with target proteins. bibliotekanauki.plrdd.edu.iq Such in silico methods would be invaluable for elucidating the specific molecular recognition elements for this compound and guiding the design of new analogues with enhanced affinity.

Correlation of Structural Features with Specific Receptor or Enzyme Binding

The structure-activity relationship (SAR) of this compound and its analogues reveals that specific structural features are crucial for their interaction with various receptors and enzymes. The 1,2,4-oxadiazole ring serves as a key scaffold, with substitutions at the 3- and 5-positions significantly influencing biological activity. The thiophene ring at the 5-position and the amine group at the 3-position are pivotal for determining the potency and selectivity of these compounds as modulators of different biological targets.

Research into compounds structurally related to this compound has demonstrated their potential to interact with a range of receptors and enzymes. For instance, the bioisosteric replacement of a phenyl ring with a thiophene ring is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and target affinity. Thiophene, as a five-membered heteroaromatic ring, can act as a bioisostere for the phenyl ring, potentially influencing metabolism and target binding. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

Studies on analogous 3,5-disubstituted-1,2,4-oxadiazoles have highlighted their roles as Peroxisome Proliferator-Activated Receptor-α (PPAR-α) agonists, Farnesoid X Receptor (FXR) antagonists, Pregnane X Receptor (PXR) agonists, and inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and xanthine (B1682287) oxidase (XO). researchgate.netnih.govmdpi.com

PPAR-α Agonist Activity

A study on 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole analogues demonstrated that modifications to the thiophene ring can lead to potent PPAR-α agonists with potential antitumor activity. nih.gov The position of the nitrogen atom in the pyridine (B92270) ring and substitutions on the thiophene ring were found to be critical for activity. This suggests that for this compound analogues, substitutions on the thiophene ring could significantly impact their interaction with the PPAR-α receptor.

FXR Antagonism and PXR Agonism

Derivatives of 1,2,4-oxadiazole have been identified as a new class of Farnesoid X Receptor (FXR) antagonists. mdpi.com In a series of 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole analogues, functionalization of the piperidine (B6355638) nitrogen with different alkyl or benzyl (B1604629) groups led to the discovery of dual FXR antagonists and Pregnane X Receptor (PXR) agonists. mdpi.com This indicates that for analogues of this compound, modifications to the amine group at the 3-position could influence their activity on these nuclear receptors.

Enzyme Inhibition

Analogues of this compound have shown inhibitory activity against several enzymes. A series of 1,2,4-oxadiazole-thioethers were evaluated for their potential to inhibit xanthine oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net The nature of the substituent on the 1,2,4-oxadiazole ring was found to be a determining factor for the inhibitory potency.

The following table summarizes the structure-activity relationship of selected 1,2,4-oxadiazole analogues against various enzymes.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 1,2,4-oxadiazole-thioether analogue 4h | Xanthine Oxidase (XO) | 0.41 ± 0.067 |

| 1,2,4-oxadiazole-thioether analogue 4h | Acetylcholinesterase (AChE) | 0.95 ± 0.42 |

| 1,2,4-oxadiazole-thioether analogue 4h | Butyrylcholinesterase (BChE) | 1.49 ± 0.45 |

Cannabinoid Receptor Binding

The specific arrangement of heteroatoms in the oxadiazole ring is crucial for receptor affinity. A study comparing 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers as cannabinoid receptor 2 (CB2) ligands revealed that the 1,2,4-oxadiazole core generally leads to higher binding affinity. nih.gov Replacement of the 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole resulted in a significant reduction in CB2 affinity, highlighting the importance of the specific isomeric form for receptor interaction. nih.gov

The table below illustrates the difference in CB2 receptor affinity between 1,2,4-oxadiazole and 1,3,4-oxadiazole analogues.

| Compound | Oxadiazole Isomer | CB2 Affinity (Ki, nM) |

|---|---|---|

| Analogue 1a | 1,2,4-oxadiazole | 2.9 ± 0.41 |

| Analogue 9a | 1,3,4-oxadiazole | 25 ± 4.1 |

| Analogue 1b | 1,2,4-oxadiazole | 6.7 ± 1.0 |

| Analogue 9b | 1,3,4-oxadiazole | 318 ± 55 |

Computational Approaches in the Research of 5 Thiophen 2 Yl 1,2,4 Oxadiazol 3 Amine

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are employed to estimate the binding affinity between a ligand and a protein's active site, which is often expressed as a docking score or binding energy. A lower (more negative) energy value typically indicates a more stable and favorable interaction.

In studies involving related thiophene-oxadiazole structures, molecular modeling has been used to evaluate their potential as inhibitors of various enzymes. For instance, in a study on novel 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (B1284496) derivatives as potential antiproliferative agents, molecular docking was performed against the cyclin-dependent kinase 2 (CDK-2) protein. The results showed that some derivatives had powerful binding interactions, with two compounds exhibiting docking scores of -10.654 and -10.169 kcal/mol, which were superior to the reference ligand's score of -9.919 kcal/mol. researchgate.net

Similarly, docking studies on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to oxadiazoles (B1248032), were conducted to assess their potential as anticancer agents targeting dihydrofolate reductase (DHFR). The most potent compound in this series showed a total binding energy of -1.6 E (kcal/mol), supporting its biological activity. nih.gov In another investigation targeting cyclooxygenase (COX-2) isozymes, derivatives of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole demonstrated high-affinity interactions, with some compounds achieving PLP fitness scores above 90. uomustansiriyah.edu.iq

| Compound Class | Protein Target | Metric | Reported Value (kcal/mol) |

|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-oxadiazole Derivative (P-1) | CDK-2 | Docking Score | -10.654 |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazole Derivative (P-5) | CDK-2 | Docking Score | -10.169 |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative (20b) | DHFR | Binding Energy | -1.6 |

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand's binding conformation within the protein's active site. This analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For example, in silico studies of 1,3,4-oxadiazole derivatives as cyclooxygenase inhibitors revealed that their activity was due to hydrogen bonding interactions with crucial amino acids in the COX-2 active site, including Arg120, Tyr355, and Ser530. uomustansiriyah.edu.iq In a separate study on 2,5-disubstituted 1,3,4-oxadiazoles designed as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, it was observed that an amide group on the active compounds was oriented toward the amino acid residue Met769, forming a critical hydrogen bond. semanticscholar.org This interaction was absent in less active derivatives, highlighting its importance for inhibitory activity. semanticscholar.org

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivatives | COX-2 | Arg120, Tyr355, Ser530 | Hydrogen Bonding |

| 2,5-Disubstituted 1,3,4-Oxadiazole | EGFR Tyrosine Kinase | Met769 | Hydrogen Bonding |

In Silico Drug Design and Virtual Screening Methodologies

In silico techniques are foundational to modern drug design, enabling the rapid screening of vast chemical libraries and the rational design of new molecules with desired therapeutic properties.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is generated, it can be used as a 3D query to screen large databases of compounds to find novel molecules that match the model and are therefore likely to be active. This approach was successfully used in a study to identify inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), where a ligand-based pharmacophore model was constructed from a known inhibitor to screen the ZINC15 database for new potential lead compounds. mdpi.com

Structure-based drug design (SBDD) utilizes the known 3D structure of a biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. Molecular docking is a key component of SBDD. Another advanced strategy is fragment-based drug design (FBDD), where small molecular fragments are first identified that bind to the target protein. researchgate.net These fragments are then grown or linked together to create a more potent lead compound. researchgate.net This approach has been applied to develop novel inhibitors for targets like EGFR, demonstrating its utility in creating potent and selective therapeutic agents. researchgate.net

Theoretical Studies on Electronic Structure and Reactivity of the Compound

Theoretical chemistry provides powerful tools to investigate the intrinsic properties of a molecule, such as its electronic structure, stability, and chemical reactivity. These studies often employ methods based on Density Functional Theory (DFT).

Future Perspectives and Research Directions for 5 Thiophen 2 Yl 1,2,4 Oxadiazol 3 Amine

Development of Next-Generation Synthetic Methodologies

The future synthesis of 5-(thiophen-2-yl)-1,2,4-oxadiazol-3-amine and its derivatives will likely focus on improving efficiency, sustainability, and scalability. While classical methods for forming the 1,2,4-oxadiazole (B8745197) ring, such as the cyclization of O-acylamidoximes or 1,3-dipolar cycloaddition of nitrile oxides, are established, there is considerable room for innovation chim.itmdpi.com.

Future research should explore:

One-Pot Reactions: Developing one-pot procedures that combine multiple synthetic steps can significantly reduce reaction time, waste, and cost. A one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature has been reported and could be adapted mdpi.com.

Green Chemistry Approaches: The use of environmentally benign solvents, catalyst systems (like copper-catalysis), and energy sources (such as microwave irradiation) can lead to more sustainable synthetic routes nih.govnih.gov.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, reproducibility, and ease of scale-up. Applying this technology could streamline the production of the target compound and its analogues.

Novel Catalytic Systems: Investigating new catalysts, such as platinum(IV) for 1,3-dipolar cycloadditions, could overcome limitations of traditional methods, like unwanted side reactions mdpi.com.

Exploration of Novel Biological Targets and Therapeutic Applications

The 1,2,4-oxadiazole ring is a versatile pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties nih.gov. Similarly, the thiophene (B33073) moiety is a key component in numerous pharmacologically active agents rsc.orgnih.gov. The combination of these two heterocycles in this compound suggests a broad, yet largely untapped, therapeutic potential.

Future investigations should prioritize:

Anticancer Activity: Given that many oxadiazole and thiophene derivatives show potent antiproliferative effects, this compound should be screened against a diverse panel of human cancer cell lines mdpi.comrsc.orgresearchgate.net. Research could focus on specific targets like caspase-3 activation or the inhibition of kinases such as EGFR and BRAFV600E mdpi.comfrontiersin.org.

Antimicrobial Properties: The rise of antibiotic resistance necessitates the discovery of new antibacterial and antifungal agents. The 1,2,4-oxadiazole scaffold has shown promise in this area and warrants investigation for the target compound nih.gov.

Neurodegenerative Diseases: Some 1,2,4-oxadiazole derivatives have been explored as multifunctional agents for Alzheimer's disease by targeting pathways like cholinesterase and monoamine oxidase B (MAO-B) inhibition nih.gov. This represents a significant avenue for future research.

Anti-inflammatory Effects: The role of related heterocyclic compounds in modulating inflammatory pathways suggests that this compound could be a candidate for developing new anti-inflammatory drugs nih.gov.

| Potential Therapeutic Area | Potential Molecular Target(s) | Rationale based on Related Compounds |

| Oncology | Caspase-3, EGFR, BRAFV600E | 1,2,4-oxadiazole derivatives show antiproliferative activity mdpi.commdpi.comfrontiersin.org. |

| Infectious Diseases | Bacterial cell wall synthesis | 1,2,4-oxadiazole class exhibits Gram-positive antibacterial activity nih.gov. |

| Neurodegeneration | Cholinesterases, MAO-B | 3,5-disubstituted-1,2,4-oxadiazoles are being investigated for Alzheimer's disease nih.gov. |

| Inflammation | Inflammatory pathway enzymes | Thiophene derivatives are known to possess anti-inflammatory properties nih.gov. |

Advanced Structure-Activity Relationship Studies and Rational Lead Optimization

Systematic exploration of the structure-activity relationship (SAR) is crucial for transforming a hit compound into a viable drug candidate. For this compound, future SAR studies should be meticulously planned to understand the contribution of each part of the molecule to its biological activity.

Key areas for SAR exploration include:

Thiophene Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the thiophene ring can modulate the electronic and steric properties, potentially enhancing target binding and pharmacokinetic profiles.

Amine Group Modification: The primary amine at the 3-position of the oxadiazole ring is a key site for modification. Acylation, alkylation, or incorporation into other functional groups could lead to derivatives with improved potency and selectivity nih.gov.

Bioisosteric Replacement: The 1,2,4-oxadiazole ring is often considered a bioisostere of ester and amide groups, providing metabolic stability frontiersin.orgresearchgate.net. Future studies could explore replacing the thiophene ring with other heterocycles (e.g., furan (B31954), pyrrole, thiazole) to probe the impact on activity.

Synergistic Integration of Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies can accelerate the drug discovery process by providing insights into molecular interactions and predicting the properties of new compounds ijrpr.com.

Future research should leverage a synergistic approach:

Molecular Docking: To identify potential biological targets and predict binding modes of this compound and its derivatives. Docking studies on related compounds have successfully guided research mdpi.comtandfonline.com.

Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate the structural features of derivatives with their biological activities. Such models can prioritize the synthesis of the most promising compounds mdpi.comtsijournals.com.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex, providing a deeper understanding of binding stability and the mechanism of action.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of candidates with favorable drug-like profiles, reducing late-stage failures.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing multifunctional ligands or overcoming drug resistance benthamdirect.com. The this compound scaffold is an excellent candidate for creating novel hybrid molecules.

Future design strategies could involve:

Coupling with Known Bioactive Moieties: Linking the core structure to other established pharmacophores, such as quinoline, benzimidazole, or quinazoline-4-one, could result in hybrid compounds with dual or enhanced activity frontiersin.orgnih.gov. For instance, quinazoline-4-one/1,2,4-oxadiazole hybrids have been developed as multi-targeted anticancer agents frontiersin.org.

Development of PROTACs: The proteolysis-targeting chimeras (PROTACs) strategy is a novel therapeutic modality. The versatility of the 1,2,4-oxadiazole scaffold makes it a potential component for designing bifunctional molecules that can induce the degradation of pathogenic proteins nih.gov.

Linker Modification: In hybrid molecules, the nature and length of the linker connecting the pharmacophores are critical. Systematic modification of the linker can optimize the spatial orientation of the fragments for ideal interaction with multiple targets.

By pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of new and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine?

- Methodological Answer : The synthesis typically involves cyclization reactions. For example:

- Reacting thiophene-2-carboxamide derivatives with hydroxylamine under reflux in acetic acid to form the oxadiazole ring .

- Using sodium hydroxide or sulfuric acid as catalysts for cyclocondensation of thiophene-containing precursors with nitrile or urea analogs .

- Thermal stability of intermediates can be optimized by selecting protecting groups, such as tert-butyl or trifluoromethyl, to prevent decomposition during synthesis .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) and IR identify functional groups (e.g., oxadiazole ring and thiophene moiety). Mass spectrometry (MS) confirms molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For low-quality data, SHELXD/SHELXE can handle twinned crystals or high thermal motion .

- Elemental analysis validates purity (e.g., C, H, N, S percentages) .

Q. What in vitro assays evaluate its biological activity?

- Methodological Answer :

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .

- Antioxidant : DPPH radical scavenging assay to assess free radical inhibition .

- Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Advanced Research Questions

Q. How to optimize synthesis for scalability and thermal stability?

- Methodological Answer :

- Use process safety principles: Evaluate thermal stability of intermediates via differential scanning calorimetry (DSC) to avoid exothermic decomposition .

- Scale-up via flow chemistry for controlled reaction conditions (e.g., avoiding hazardous reagents like chloroacetyl chloride) .

- Replace volatile solvents (e.g., DMF) with ethanol or water-miscible alternatives to simplify purification .

Q. How to resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- Perform structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 5-aryl vs. 5-heteroaryl groups) on diuretic or anticancer activity .

- Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., Na+/H+ exchangers for diuretics or kinases for anticancer activity) .

- Validate hypotheses via synthesis of derivatives (e.g., replacing thiophene with furan or pyridine) and retesting .

Q. How to design experiments to study electronic properties in materials science?

- Methodological Answer :

- Optoelectronic characterization : UV-Vis spectroscopy and cyclic voltammetry measure HOMO-LUMO gaps and redox potentials .

- Coordination chemistry : Synthesize metal complexes (e.g., with Ni(II) or Hg(II)) using the oxadiazole-amine as a ligand. Characterize via X-ray crystallography and conductivity tests .

- Device integration : Incorporate into organic solar cells (OSCs) or thin-film transistors (OTFTs) to evaluate charge transport properties .

Data Contradiction Analysis

Q. Why do some 1,2,4-oxadiazol-3-amine derivatives show biological activity while others do not?

- Methodological Answer :

- Case Study : In diuretic studies, 5-aryl derivatives (e.g., CGS 4270) mimic amiloride, but non-aryl analogs lack activity. This suggests the thiophene/aryl group is critical for target binding .

- Hypothesis Testing : Replace the thiophene with bulkier groups (e.g., 4-tert-butylphenyl) to test steric effects .

- Meta-Analysis : Cross-reference bioactivity data with computational models to identify pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.